molecular formula C16H16N4O3S B2826658 (5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448132-88-4

(5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2826658
CAS No.: 1448132-88-4
M. Wt: 344.39
InChI Key: CDXRWFJHUFKXHF-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a sophisticated heterocyclic compound recognized in chemical research for its potential as a kinase inhibitor scaffold. Its molecular architecture, integrating isoxazole, oxadiazole, and thiophene rings around a central piperidine core, is designed for high-affinity interaction with the ATP-binding sites of various protein kinases. This compound is primarily investigated for its role in modulating key signaling pathways, such as the PI3K/Akt/mTOR axis, which are frequently dysregulated in cancer and neurodegenerative diseases. Research indicates its utility in probing the mechanistic basis of cell proliferation, survival, and apoptosis. The specific hybrid structure, particularly the 1,3,4-oxadiazole moiety linked to a thiophene ring, is a subject of interest in medicinal chemistry for developing novel anticancer agents . Its primary research value lies in serving as a critical tool compound for kinase profiling , structure-activity relationship (SAR) studies, and as a lead structure for the development of new targeted therapeutics in preclinical models.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-8-13(19-23-10)16(21)20-5-2-11(3-6-20)14-17-18-15(22-14)12-4-7-24-9-12/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRWFJHUFKXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The 5-methylisoxazole and thiophene derivatives are often synthesized separately before being coupled together. The oxadiazole and piperidine components are then introduced through further chemical reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the fields of antitubercular and antimicrobial agents.

  • Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific electronic or optical properties.

  • Industrial Processes: It can be used as an intermediate in the synthesis of more complex chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of heterocycles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Bioactivity Insights (Inferred)
Target Compound Combines isoxazole, oxadiazole, thiophene, and piperidine. Potential kinase inhibition (e.g., COX-2) due to oxadiazole’s electron-withdrawing nature and thiophene’s π-system.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Replaces thiophene with pyridine; lacks piperidine and isoxazole. Pyridine enhances hydrogen bonding but reduces lipophilicity; likely antimicrobial/antiviral activity.
5-((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione Features thiadiazole and triazole cores; lacks isoxazole and piperidine. Thiadiazole’s sulfur atoms may improve metal-binding capacity (e.g., antifungals).
General 1,3,4-Oxadiazole-Piperidine Derivatives (Hypothetical) Piperidine-linked oxadiazoles without thiophene/isoxazole. Improved CNS penetration due to piperidine; reduced specificity compared to the target compound.

Key Findings:

5-Methylisoxazole increases steric hindrance compared to simpler methyl/ethyl substituents, possibly reducing off-target interactions .

Bioactivity Trends: Oxadiazole-thiophene hybrids (like the target) show higher predicted LogP values (~3.5) compared to pyridine-oxadiazole analogs (~2.8), suggesting better membrane permeability . Piperidine-containing analogs generally exhibit improved metabolic stability over non-cyclic amines due to reduced oxidative deamination .

Synthetic Complexity :

  • The target compound requires more intricate coupling steps (e.g., amide/ketone formation between isoxazole and piperidine) compared to simpler oxadiazole-thiophene derivatives.

Biological Activity

The compound (5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1795358-16-5 , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of 358.4 g/mol . The structure features a combination of isoxazole and oxadiazole rings, which are known to impart various pharmacological properties.

PropertyValue
CAS Number1795358-16-5
Molecular FormulaC₁₇H₁₈N₄O₃S
Molecular Weight358.4 g/mol

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing isoxazole and oxadiazole rings have been shown to inhibit tumor growth in various cancer models. A study demonstrated that compounds with these functional groups can modulate the PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival .

The proposed mechanism involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis. This compound may act as a dual inhibitor targeting both PI3K and mTOR pathways, thereby enhancing its antitumor efficacy .

Case Studies

  • In Vitro Studies : In a series of in vitro assays, the compound was tested against various cancer cell lines, including breast and pancreatic cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
  • In Vivo Efficacy : In xenograft models, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells, evidenced by increased markers such as cleaved caspase-3 .

Antimicrobial Properties

Similar compounds have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of thiophene and isoxazole moieties is believed to contribute to this activity through membrane disruption and inhibition of bacterial enzymes .

Toxicity and Safety

Preliminary toxicity assessments suggest that the compound exhibits low cytotoxicity in normal cell lines at therapeutic doses. Further studies are required to evaluate long-term safety profiles and potential side effects.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Improvement Strategy
Oxadiazole formationHydrazine hydrate, DMF, 80°CUse catalytic acetic acid to accelerate hydrazide cyclization
Piperidine couplingDCM, room temperatureEmploy Schlenk techniques to exclude moisture

Basic: What analytical techniques are most reliable for structural characterization and intermediate confirmation?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, isoxazole methyl at δ 2.4 ppm) and confirms regiochemistry .
  • HPLC-MS : Monitors reaction progress and detects impurities; ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 413.1) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in piperidine or oxadiazole moieties .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .

Advanced: How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?

Methodological Answer:
Discrepancies often arise from model assumptions or experimental variability. Strategies include:

  • Binding Assay Calibration : Validate docking results (e.g., using AutoDock Vina) with SPR or ITC to measure actual binding affinities .
  • Cellular Context Adjustment : Account for membrane permeability (e.g., logP >3.5 may hinder cellular uptake despite strong in silico binding) by modifying substituents like the thiophene or methylisoxazole groups .
  • Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects missed in docking .

Q. Example Workflow :

Perform docking against target (e.g., 14-α-demethylase for antifungal activity) .

Synthesize analogs with varied substituents (e.g., replacing thiophene with pyridine).

Compare in vitro activity (e.g., MIC values) to refine computational models .

Advanced: What experimental designs are recommended to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated analogs or phage display libraries to identify binding partners .
  • Pathway Analysis : RNA-seq or phosphoproteomics can map downstream effects (e.g., apoptosis induction via caspase-3 activation) .
  • Mutagenesis Studies : Engineer target proteins (e.g., point mutations in catalytic sites) to confirm binding specificity .
  • In Vivo Models : Test pharmacokinetics (e.g., Cmax, t₁/₂) in rodent models to correlate in vitro bioactivity with therapeutic potential .

Advanced: How should stability studies be designed to assess compound integrity under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) to assess hydrolytic stability of oxadiazole and isoxazole rings .
    • Oxidative stress (3% H₂O₂) to evaluate thiophene ring susceptibility .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify safe storage conditions (e.g., <25°C, inert atmosphere) .
  • Light Exposure : UV-vis spectroscopy monitors photodegradation (e.g., λmax shifts indicate structural changes) .

Q. Table 2: Stability Study Parameters

ConditionTest MethodKey Metrics
Hydrolysis (pH 1–13)HPLC% Parent compound remaining after 24h
Oxidation (H₂O₂)LC-MSIdentification of sulfoxide/sulfone byproducts
Thermal (40–80°C)NMRStructural integrity via proton environment consistency

Basic: What strategies mitigate side reactions during oxadiazole and piperidine coupling?

Methodological Answer:

  • Protecting Groups : Temporarily protect reactive sites (e.g., piperidine NH with Boc groups) during oxadiazole formation .
  • Stepwise Synthesis : Isolate intermediates (e.g., 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid) before coupling to the piperidine ring .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .

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